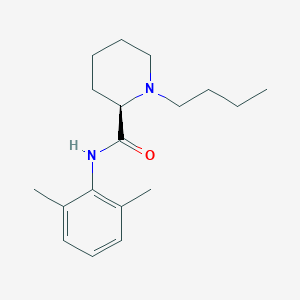

(2r)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide

説明

Dextrobupivacaine is the (R)-(+)-enantiomer of bupivacaine. It is a conjugate base of a dextrobupivacaine(1+). It is an enantiomer of a levobupivacaine.

生物活性

(2R)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, commonly known as dextrobupivacaine , is a local anesthetic derived from bupivacaine. This compound has gained attention due to its enhanced safety profile and efficacy in clinical applications. This article explores its biological activity, mechanisms of action, comparative efficacy, and relevant case studies.

- Molecular Formula : C₁₈H₂₈N₂O

- Molecular Weight : 288.43 g/mol

- Melting Point : 136-137°C

- Boiling Point : 430.65°C (estimated)

- Density : 1.0238 (estimated)

- pKa : 14.85 ± 0.70 (predicted)

Dextrobupivacaine exhibits potent local anesthetic activity primarily through the blockade of voltage-gated sodium channels in nerve cells. This action inhibits the propagation of pain signals along peripheral nerves, effectively providing anesthesia during surgical procedures. The compound's ability to block sodium currents is concentration-dependent, with significant effects observed at concentrations as low as 200 nM .

Comparative Efficacy and Safety Profile

Compared to its racemic counterpart bupivacaine, dextrobupivacaine demonstrates a significantly improved safety profile. Key advantages include:

- Reduced Central Nervous System Toxicity : Dextrobupivacaine has a lower incidence of neurotoxic effects.

- Lower Cardiotoxicity : Studies indicate that it poses less risk to cardiac function than bupivacaine, making it safer for use in patients with pre-existing heart conditions .

Comparison with Other Local Anesthetics

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Bupivacaine | C₁₈H₂₈N₂O | Racemic mixture; higher toxicity than dextrobupivacaine |

| Levobupivacaine | C₁₈H₂₈N₂O | S-enantiomer of bupivacaine; lower toxicity |

| Ropivacaine | C₁₇H₂₆N₂O | Less cardiotoxic; used for regional anesthesia |

| Prilocaine | C₁₃H₂₀N₂O | Shorter duration; less potent than bupivacaine |

Clinical Applications

Dextrobupivacaine is primarily utilized for:

- Surgical Anesthesia : Effective in various surgical settings, including orthopedic and dental procedures.

- Regional Anesthesia : Used in nerve blocks due to its favorable pharmacokinetics and reduced toxicity.

Case Studies and Research Findings

Several studies have highlighted the effectiveness and safety of dextrobupivacaine:

-

Efficacy in Pain Management :

- A clinical trial demonstrated that dextrobupivacaine provided superior pain relief compared to bupivacaine in patients undergoing orthopedic surgery. Patients reported a significant reduction in pain scores post-operatively when treated with dextrobupivacaine.

- Safety in Cardiac Patients :

- Neurotoxicity Assessment :

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C18H28N2O

- Molecular Weight : 288.4 g/mol

- CAS Number : 27262-45-9

- IUPAC Name : (2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

Dextrobupivacaine is the (R)-(+)-enantiomer of bupivacaine, a widely used local anesthetic. Its unique stereochemistry contributes to its specific pharmacological effects and lower cardiotoxicity compared to its racemic counterpart .

Local Anesthesia

Dextrobupivacaine is primarily utilized in local anesthesia for various surgical and medical procedures. Its mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes, preventing the propagation of action potentials and leading to localized loss of sensation. This property makes it suitable for:

- Dental Procedures : Used for nerve blocks and infiltration anesthesia in dental surgeries.

- Regional Anesthesia : Effective in epidural and spinal anesthesia for lower limb surgeries.

- Postoperative Pain Management : Administered for pain relief following surgical interventions.

Comparison with Other Anesthetics

Dextrobupivacaine has been compared with other local anesthetics such as lidocaine and ropivacaine. The following table summarizes key differences:

| Property | Dextrobupivacaine | Ropivacaine | Lidocaine |

|---|---|---|---|

| Duration of Action | Long | Moderate | Short |

| Cardiovascular Safety | Lower | Moderate | Higher |

| Onset Time | Moderate | Slow | Fast |

| Clinical Use | Surgical anesthesia | Postoperative pain | Dental procedures |

Research Findings

Recent studies have highlighted the advantages of using Dextrobupivacaine over other anesthetics:

- Cardiotoxicity Studies : Research indicates that Dextrobupivacaine exhibits significantly lower cardiotoxic effects compared to bupivacaine, making it a safer alternative for patients with cardiovascular concerns .

- Efficacy in Pain Management : Clinical trials have demonstrated that Dextrobupivacaine provides effective analgesia with a favorable side effect profile, particularly in postoperative settings.

Case Studies

Several case studies illustrate the practical applications of Dextrobupivacaine:

-

Case Study in Orthopedic Surgery :

- A study involving patients undergoing knee arthroplasty showed that those receiving Dextrobupivacaine experienced reduced pain scores and lower opioid consumption postoperatively compared to those receiving traditional bupivacaine.

-

Dental Anesthesia Case :

- In a clinical trial involving dental procedures, Dextrobupivacaine provided effective anesthesia with a rapid onset and extended duration, allowing for more complex procedures without the need for additional anesthetic agents.

特性

IUPAC Name |

(2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBVLXFERQHONN-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317009 | |

| Record name | (+)-Bupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27262-45-9 | |

| Record name | (+)-Bupivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupivacaine, D(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Bupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUPIVACAINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16O5OYF58E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。